molecular formula C15H12O5 B6372440 5-(3,5-Dicarboxyphenyl)-2-methylphenol, 95% CAS No. 1261963-14-7

5-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%

Cat. No. B6372440
CAS RN: 1261963-14-7
M. Wt: 272.25 g/mol
InChI Key: GAEPGIHQHYMBFT-UHFFFAOYSA-N
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Description

5-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%, is a synthetic phenol derivative that has been studied for its potential applications in scientific research. It is used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.

Scientific Research Applications

5-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%, has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds, such as 5-hydroxy-2-methylphenol and 5-methoxy-2-methylphenol. It is also used in the study of its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%, is not yet fully understood. However, it is believed that the compound can interact with certain enzymes and receptors in the body, thus affecting their activity. It is also believed to have antioxidant properties, which may be beneficial in certain applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%, are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. In addition, it has been shown to have a protective effect against oxidative stress and may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%, in laboratory experiments is its availability and low cost. It is widely available and can be easily synthesized in the lab. However, it has certain limitations as well. For example, its solubility in water is limited, and it is not stable in acidic solutions.

Future Directions

The potential applications of 5-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%, are still being explored. Some of the possible future directions of research include:
1. Investigating the compound’s effects on other enzymes and receptors in the body.
2. Studying the compound’s potential as an antioxidant and its potential therapeutic applications.
3. Investigating the compound’s potential as an anticancer agent.
4. Developing more efficient synthesis methods for the compound.
5. Investigating the compound’s potential as an environmental pollutant.
6. Studying the compound’s potential as a food additive.
7. Investigating the compound’s effects on cell signaling pathways.
8. Studying the compound’s potential as a drug delivery system.
9. Investigating the compound’s potential in the development of new materials.
10. Studying the compound’s potential as a metal chelator.

Synthesis Methods

5-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%, is synthesized from the reaction of 3,5-dicarboxyphenol and 2-methylphenol in the presence of an acid catalyst. The reaction is carried out at a temperature of around 100°C for 2-3 hours, followed by the addition of a base to neutralize the acid catalyst. The product is then purified by recrystallization and analyzed for purity.

properties

IUPAC Name

5-(3-hydroxy-4-methylphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-8-2-3-9(7-13(8)16)10-4-11(14(17)18)6-12(5-10)15(19)20/h2-7,16H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEPGIHQHYMBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684023
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261963-14-7
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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